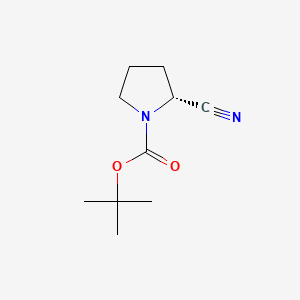

(R)-1-Boc-2-cyanopyrrolidine

説明

Significance of Chiral Pyrrolidine Derivatives in Organic Synthesis

Chiral pyrrolidine derivatives are a cornerstone of modern organic synthesis, primarily due to their prevalence in a vast array of biologically active natural and synthetic compounds. researchgate.net The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a common structural motif in many pharmaceuticals and natural products. researchgate.netguidechem.com The inherent chirality of many of these derivatives, such as those derived from the natural amino acid proline, makes them indispensable as building blocks for creating stereochemically defined molecules. researchgate.netnih.gov

The significance of these compounds extends to their use as ligands in asymmetric catalysis and as highly efficient organocatalysts. researchgate.net Chiral pyrrolidines can promote numerous chemical transformations in an enantioselective manner, often avoiding the need for metal catalysts and thus aligning with the principles of green chemistry. researchgate.net The ability to construct complex, optically pure molecules efficiently is a central challenge in synthetic organic chemistry, and chiral pyrrolidines provide a powerful tool to meet this challenge. nih.govacs.org Their application is crucial in the synthesis of drugs for various conditions, underscoring their importance in medicinal chemistry. nih.govacs.org

Overview of (R)-1-Boc-2-cyanopyrrolidine as a Chiral Building Block

This compound, also known as tert-butyl (2R)-2-cyanopyrrolidine-1-carboxylate, is a prime example of a chiral building block. lookchem.comcymitquimica.com Its structure is characterized by three key components: the pyrrolidine ring, a cyano (-C≡N) group at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. guidechem.com

The Boc group is a common amine-protecting group in organic synthesis, enhancing the compound's stability and allowing for selective reactions at other sites of the molecule. cymitquimica.com The cyano group is a versatile functional group that can undergo a variety of transformations. The crucial feature is the fixed (R)-configuration at the stereocenter, which makes it highly valuable for asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical for the biological activity of the target molecule. cymitquimica.com This compound is therefore utilized in academic and industrial research to create complex molecules with specific, desired functionalities. lookchem.com

Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C10H16N2O2 | guidechem.comchemdad.comchemsrc.com |

| Molecular Weight | 196.25 g/mol | chemsrc.comsigmaaldrich.comfishersci.at |

| Appearance | White to orange powder/lump | guidechem.com |

| Melting Point | 33-36 °C | chemdad.comchemsrc.comxiyuchem.com |

| Boiling Point | 307.9±35.0 °C (Predicted) | chemdad.comchemsrc.com |

| Density | 1.08±0.1 g/cm3 (Predicted) | chemdad.comchemsrc.com |

| CAS Number | 228244-20-0 | fluorochem.co.ukchemicalbook.com |

Research Landscape and Emerging Trends

The research landscape for this compound and its enantiomer, (S)-1-Boc-2-cyanopyrrolidine, is dominated by their application in medicinal chemistry. A significant trend is their use as key intermediates in the synthesis of enzyme inhibitors. ontosight.aismolecule.com

Notably, these cyanopyrrolidine derivatives are instrumental in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. fishersci.atontosight.aismolecule.com DPP-4 inhibitors are a class of oral antidiabetic drugs used for the treatment of type 2 diabetes. ontosight.airesearchgate.net The cyanopyrrolidine moiety mimics the structure of proline, a natural substrate for DPP-4, making its derivatives potent and selective inhibitors. nih.gov Drugs such as Vildagliptin and Saxagliptin contain a cyanopyrrolidine core, highlighting the industrial relevance of this research area. nih.gov

Another major research focus is the synthesis of prolyl oligopeptidase (POP) inhibitors. fishersci.atsmolecule.com POP is an enzyme implicated in the degradation of neuropeptides, and its inhibition is a potential therapeutic strategy for neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as certain psychiatric conditions. smolecule.comresearchgate.net Derivatives of 2-cyanopyrrolidine have shown promise as potent POP inhibitors. fishersci.atsmolecule.com

Emerging trends point towards the continued exploration of cyanopyrrolidine derivatives in the synthesis of novel bioactive molecules and chiral catalysts for asymmetric synthesis. smolecule.com The versatility of the cyano and Boc groups allows for a wide range of chemical modifications, enabling the creation of diverse molecular libraries for drug discovery and development. guidechem.com

特性

IUPAC Name |

tert-butyl (2R)-2-cyanopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMSZBHMBCNYNO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373538 | |

| Record name | (R)-1-Boc-2-cyanopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228244-20-0 | |

| Record name | (R)-1-Boc-2-cyanopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 228244-20-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R -1-boc-2-cyanopyrrolidine and Its Analogues

Enantioselective Synthesis Approaches

The generation of the chiral center at the C2 position of the pyrrolidine ring with high enantiomeric purity is the key challenge in the synthesis of (R)-1-Boc-2-cyanopyrrolidine. To address this, several enantioselective strategies have been developed, broadly categorized into catalytic asymmetric synthesis, dynamic kinetic resolution, and diastereoselective routes.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis represents one of the most efficient and atom-economical approaches to obtaining enantiomerically enriched compounds. This strategy relies on the use of a small amount of a chiral catalyst to control the stereochemical outcome of the reaction.

In these reactions, a chiral ligand coordinates to a metal center, creating a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer. A variety of chiral ligands have been explored for the synthesis of chiral pyrrolidines.

Chiral phosphine ligands are a prominent class of ligands used in transition metal catalysis. Their steric and electronic properties can be fine-tuned to achieve high enantioselectivity. For instance, axially chiral biaryl phosphine ligands have been successfully employed in various asymmetric transformations. While direct examples for the synthesis of this compound using specific phosphine ligands are not extensively documented in readily available literature, the principles are well-established in the synthesis of related chiral amines and heterocycles. rsc.orgresearchgate.net The development of novel planar and central chiral ferrocenyl phosphine ligands continues to expand the toolkit for such transformations. bohrium.com

| Ligand Type | Metal | Reaction Type | Product Type | Enantioselectivity (ee) | Reference |

| Chiral Bis(phosphine) | Rhodium | Asymmetric Dehydrocoupling | P-Stereogenic Diphospholane | up to 58:42 er | dartmouth.edu |

| Pyridine–aminophosphine | Iridium | Asymmetric Hydrogenation | Chiral Lactams | up to 99% ee | rsc.org |

| Ferrocenyl Phosphine | Palladium | Asymmetric Allylic Substitution | Allylic Amines | Good | bohrium.com |

This table presents examples of chiral phosphine ligands used in asymmetric synthesis of related compounds, illustrating the potential for application in this compound synthesis.

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of this compound, organocatalytic approaches often involve the activation of substrates through the formation of transient, stereochemically defined intermediates.

One relevant approach is the asymmetric Strecker reaction, which involves the addition of a cyanide source to an imine. nih.govwikipedia.org Chiral thiourea-based organocatalysts have been shown to be effective in promoting the enantioselective hydrocyanation of imines. nih.gov These catalysts can activate the imine through hydrogen bonding and deliver the cyanide nucleophile in a stereocontrolled manner. A notable development is the use of a chiral amido-thiourea catalyst that is robust and compatible with aqueous cyanide salts, making the process adaptable for larger-scale synthesis. nih.gov

Another strategy involves the organocatalytic asymmetric cyanation of isatin-derived N-Boc ketoimines, which provides access to oxindole-based α-amino nitriles with high enantioselectivity. rsc.org While not a direct synthesis of the target pyrrolidine, this demonstrates the potential of organocatalysis in creating chiral α-amino nitrile moieties.

| Catalyst Type | Reaction | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Amido-Thiourea | Strecker Reaction | N-Boc-imines | α-Amino nitriles | High | nih.gov |

| Chiral Thiourea | Cyanation | N-Boc ketoimines | Oxindole α-amino nitriles | High | rsc.org |

| Carbohydrate-based Thiourea | Michael Addition | Nitroolefins | Nitroalkanes | up to 96% ee | mdpi.com |

This table showcases examples of organocatalytic strategies for the synthesis of chiral α-amino nitriles and related compounds.

Transition metal catalysis is a cornerstone of modern synthetic chemistry, offering a wide range of transformations for the construction of chiral molecules. Rhodium and iridium-catalyzed reactions, in particular, have been extensively studied for asymmetric synthesis.

Rhodium-catalyzed asymmetric synthesis has been applied to the formation of axially chiral compounds and in [2+2+2] cycloaddition reactions. rsc.org Chiral diene ligands have been developed for rhodium-catalyzed asymmetric arylation of imines, yielding diarylmethylamines with high enantioselectivity. While a direct application to 2-cyanopyrrolidine is not explicitly detailed, the underlying principles are transferable.

Iridium-catalyzed reactions have also shown great promise. For example, iridium-catalyzed enantioselective C(sp³)-H amidation has been developed for the synthesis of optically enriched γ-lactams. nih.gov Furthermore, iridium-catalyzed asymmetric hydrogenation of unsaturated lactams provides a route to chiral pyrrolidinones. diva-portal.org These methods highlight the potential of iridium catalysis in constructing the chiral pyrrolidine core.

| Metal | Ligand Type | Reaction Type | Product Type | Enantioselectivity (ee) | Reference |

| Rhodium | Axially Chiral Bisphosphine | [2+2+2] Cycloaddition | Axially Chiral Biaryls | High | |

| Iridium | α-Amino-acid-based Chiral Ligand | C(sp³)-H Amidation | γ-Lactams | Outstanding | nih.gov |

| Iridium | Phosphoramidite | Olefinic C(sp²)–H Allylic Alkylation | α-Allyl-α,β-unsaturated Carbonyls | up to 98:2 er | rsc.org |

| Rhodium | Chiral Diene | Asymmetric Fluorination | 1,2-Disubstituted Allylic Fluorides | Good | nih.gov |

This table provides examples of rhodium and iridium-catalyzed enantioselective transformations relevant to the synthesis of chiral heterocycles.

Organocatalytic Strategies

Dynamic Kinetic Resolution Techniques

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic starting material into a single enantiomer of a product with a theoretical yield of up to 100%. princeton.edu This process combines a rapid, reversible racemization of the starting material with a highly enantioselective, irreversible reaction.

For the synthesis of 2-substituted pyrrolidines, DKR of 2-lithiopyrrolidines has been investigated. nih.gov In this approach, a racemic mixture of 2-lithiopyrrolidine is generated and then resolved in the presence of a chiral ligand. The electrophilic quench of the resulting diastereomeric complexes yields enantiomerically enriched 2-substituted pyrrolidines. With N-Boc-2-lithiopyrrolidine, high levels of asymmetric induction can be achieved, although the scope of applicable electrophiles may be limited. nih.gov The choice of the chiral ligand is crucial, as it can determine which enantiomer of the product is formed. nih.gov

A combination of enzymatic resolution and metal-catalyzed racemization is another common DKR strategy. beilstein-journals.org For instance, a lipase can selectively acylate one enantiomer of an amine, while a ruthenium complex simultaneously racemizes the unreacted enantiomer. This approach has been successfully applied to the large-scale synthesis of chiral amines. beilstein-journals.org

| Racemization Method | Resolution Method | Substrate | Product | Key Features | Reference |

| Base-catalyzed | Chiral Ligand-mediated electrophilic quench | Racemic 2-lithiopyrrolidine | Enantioenriched 2-substituted pyrrolidines | High enantioselectivity; choice of ligand determines enantiomer | nih.gov |

| Ru-complex catalyzed | Lipase-catalyzed acylation | Racemic primary amines | Enantioenriched amides | Applicable to large-scale synthesis | beilstein-journals.org |

| N-Heterocyclic Carbene Catalysis | Acylation | Racemic secondary alcohols | Enantioenriched esters | High selectivity factors (s up to 116) | unife.it |

This table illustrates different approaches to dynamic kinetic resolution for the synthesis of chiral amines and related compounds.

Diastereoselective Synthetic Routes

Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one in the molecule. This approach is widely used when a suitable chiral starting material is available.

For the synthesis of substituted pyrrolidines, diastereoselective C-H bond amination has been reported. nih.gov Iron dipyrrin complexes can catalyze the conversion of aliphatic azides to 2,5-disubstituted pyrrolidines with high diastereoselectivity, favoring the syn isomer. DFT studies have been instrumental in guiding catalyst design to optimize this selectivity. nih.gov

Another approach involves the diastereoselective synthesis of silyl-substituted pyrrolidines through a one-pot, four-step protocol. nih.gov This method utilizes a chiral sulfinimine to induce high diastereoselectivity in the addition of a silyl-substituted diphenylethyllithium intermediate, followed by intramolecular cyclization.

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful method for the stereoselective synthesis of densely substituted pyrrolidines. ua.es The use of a chiral N-tert-butanesulfinylimine as part of the dipolarophile allows for the highly diastereoselective formation of proline derivatives with up to four stereogenic centers.

| Strategy | Chiral Influence | Key Transformation | Product | Diastereomeric Ratio (d.r.) | Reference |

| C-H Amination | Iron Dipyrrin Catalyst | Intramolecular amination of aliphatic azides | syn-2,5-disubstituted pyrrolidines | up to >20:1 | nih.gov |

| Silyl-substituted Pyrrolidine Synthesis | Chiral Sulfinimine | Addition of organolithium and cyclization | N-protected silyl-substituted pyrrolidines | Excellent | nih.gov |

| 1,3-Dipolar Cycloaddition | N-tert-butanesulfinylimine | Reaction with azomethine ylides | Densely substituted pyrrolidines | Good to excellent | ua.es |

| Ring Contraction | Chiral Pyrrolidine | Iodonitrene-mediated C-C bond formation | Stereodefined cyclobutanes | >20:1 | acs.org |

This table highlights various diastereoselective methods for the synthesis of substituted pyrrolidines.

Flow Chemistry Applications in Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of pharmaceutical intermediates, offering advantages over traditional batch processes. For the synthesis of pyrrolidine derivatives, flow reactors can significantly reduce reaction times and improve heat transfer, which in turn minimizes the formation of byproducts. While specific documentation for this compound is not prevalent, the principles are demonstrated in analogous syntheses. For instance, in the Boc protection step of a related pyrrolidine, the use of a microreactor resulted in a 92% yield, a notable increase from the 89% yield obtained in a batch process. This improvement is coupled with a reduction in reaction time and an increase in product purity.

Continuous flow systems have been successfully employed for the multi-step synthesis of complex molecules like (S)-rolipram, a γ-lactam, without the isolation of intermediates. acs.org Such systems utilize solid-supported catalysts and reagents, demonstrating the potential for creating highly efficient, automated processes for producing chiral pyrrolidine-based structures. acs.org The enhanced control over reaction parameters like temperature and residence time in flow chemistry is crucial for managing sensitive reactions and maintaining high stereochemical integrity.

Table 1: Comparison of Batch vs. Flow Reactor Performance for a Boc-Protection Step

| Parameter | Batch Process | Flow Reactor |

|---|---|---|

| Reaction Time (h) | 8 | 5.5 |

| Yield (%) | 89 | 92 |

| Purity (%) | 95.1 | 97.3 |

Data derived from a related pyrrolidine synthesis.

Synthesis from Precursors and Related Compounds

The synthesis of this compound can be achieved starting from the readily available chiral precursor, Boc-D-proline. The general strategy involves the conversion of the carboxylic acid functional group at the C-2 position into a nitrile group. This transformation is typically not a direct conversion but proceeds through an intermediate, commonly a primary amide.

The first step is the activation of the carboxylic acid of Boc-D-proline, for example, by converting it to an acid chloride (Boc-D-prolyl chloride). rsc.org This activated intermediate can then react with an ammonia source to form the corresponding primary amide, (R)-1-Boc-pyrrolidine-2-carboxamide. The subsequent and final step is the dehydration of the primary amide to yield the target nitrile, this compound. A variety of dehydrating agents can be employed for this purpose, such as trifluoroacetic anhydride, phosphorus oxychloride, or cyanuric chloride.

A direct and efficient method for synthesizing 2-cyanopyrrolidine derivatives involves the dehydration of the corresponding pyrrolidine-2-carboxamide. This approach is particularly useful when the carboxamide precursor is accessible. For example, in the synthesis of an analogue, a Boc-protected glycyl-(S)-4,4-difluoropyrrolidine-2-carboxamide was converted into the corresponding cyano-containing compound. frontiersin.orgfrontiersin.org This transformation is achieved using standard dehydration conditions. The use of trifluoroacetic anhydride in the presence of a mild base like pyridine is a common and effective method for this conversion. frontiersin.orgfrontiersin.org

Table 2: Reagents and Conditions for Dehydration of Pyrrolidine-2-carboxamide

| Precursor | Reagents | Solvent | Temperature | Product |

|---|---|---|---|---|

| (R)-1-Boc-pyrrolidine-2-carboxamide | Trifluoroacetic anhydride, Pyridine | THF | 0°C | This compound |

Reaction conditions adapted from analogous syntheses. frontiersin.orgfrontiersin.org

A sophisticated strategy for generating C-2 substituted pyrrolidines involves the direct functionalization of N-Boc-pyrrolidine. This method relies on asymmetric deprotonation of the C-2 position, which is adjacent to the nitrogen atom. The use of a strong base, such as sec-butyllithium (sec-BuLi), in combination with a chiral ligand like (-)-sparteine, facilitates enantioselective removal of a proton at the C-2 position. orgsyn.org This creates a chiral (R)-2-lithio-N-Boc-pyrrolidine intermediate. orgsyn.org

This organolithium species can then be trapped with an appropriate electrophile to introduce a substituent at the C-2 position with a high degree of stereochemical control. For the synthesis of this compound, a cyanation agent such as cyanogen bromide or tosyl cyanide would be used as the electrophile. This method provides a direct route to the enantioenriched product from a simple, achiral starting material. orgsyn.org

Conversion of Pyrrolidine-2-carboxamides

Stereochemical Control and Chiral Purity Maintenance

Maintaining and establishing high chiral purity is paramount in the synthesis of enantiomerically pure compounds like this compound. Several strategies are employed to achieve a high enantiomeric ratio.

One key strategy involves the use of chiral ligands in deprotonation reactions. As mentioned, the combination of sec-BuLi and the chiral diamine (-)-sparteine can mediate the enantioselective deprotonation of N-Boc-pyrrolidine, leading to enantioenriched products. orgsyn.org

Another powerful technique is dynamic kinetic resolution, which can be applied to racemic precursors. Investigations into the deprotonation-substitution of N-Boc-2-cyanopyrrolidine have shown that using magnesium bases at extremely low temperatures, such as -104 °C, can yield products with high enantioselectivity. whiterose.ac.uk The choice of solvent was also found to have a significant impact on both the yield and the enantioselectivity of the reaction. whiterose.ac.uk

Furthermore, advanced catalytic systems that combine metal catalysis and organocatalysis have been developed for the synthesis of highly substituted chiral cyanopyrrolidines. researchgate.net These dual-catalyst systems can achieve excellent diastereo- and enantioselectivities, often reaching up to a 99:1 diastereomeric ratio and 99% enantiomeric excess (ee). researchgate.net Such methods often rely on controlling the approach of reactants through non-covalent interactions, such as hydrogen bonding, to dictate the stereochemical outcome. researchgate.net

Table 3: Summary of Strategies for High Enantiomeric Ratio

| Strategy | Key Reagents/Conditions | Mechanism/Principle |

|---|---|---|

| Chiral Ligand-Mediated Deprotonation | sec-BuLi, (-)-sparteine | Asymmetric deprotonation of an achiral precursor to form a chiral organometallic intermediate. orgsyn.org |

| Low-Temperature Deprotonation | Magnesium bases, -104 °C | Dynamic kinetic resolution where the intermediate equilibrates, allowing for selective reaction of one enantiomer. whiterose.ac.uk |

| Dual Catalyst Systems | Metal catalyst (e.g., Cu(I)) + Organocatalyst (e.g., urea derivative) | Cooperative catalysis to control diastereo- and enantioselectivity in cycloaddition or addition reactions. researchgate.net |

Factors Influencing Stereoselectivity

The stereoselective synthesis of this compound and related 2-cyanopyrrolidine derivatives is a critical aspect of their utility as chiral building blocks. The introduction of the cyano group at the C2 position with a defined stereochemistry is governed by several key factors, including the choice of catalyst, the nature of the reagents and additives, and the reaction conditions such as solvent and temperature. Research has demonstrated that careful control of these parameters is essential for achieving high levels of diastereoselectivity and enantioselectivity.

Catalyst and Reagent Systems:

The stereochemical outcome of the cyanation of N-Boc-pyrrolidine is highly dependent on the chosen synthetic strategy, which dictates the catalyst and reagents employed. One prominent method involves the asymmetric deprotonation of N-Boc-pyrrolidine using a chiral base, followed by quenching with a cyanating agent. The complex of sec-butyllithium (s-BuLi) and the chiral diamine (-)-sparteine is a well-established system for this purpose. researchgate.netrsc.org The chiral ligand coordinates to the lithium cation, creating a chiral environment that directs the deprotonation to occur enantioselectively, leading to an enantioenriched 2-lithiated pyrrolidine intermediate. The absolute configuration of the final product can be controlled by selecting the appropriate enantiomer of the chiral ligand, with both enantiomers of sparteine being commercially available. rsc.org Subsequent reaction of this chiral organolithium species with a cyanating agent installs the cyano group.

Copper(I) salts have been shown to play a crucial role in the subsequent electrophilic quench of the 2-lithiated intermediate. nih.gov Transmetalation from the lithium species to a copper-based reagent can influence both the regioselectivity and the stereochemical integrity of the process. For instance, while transmetalation with zinc chloride followed by copper cyanide/lithium chloride can lead to mixtures of regioisomers in allylation reactions, the use of copper iodide-TMEDA complex promotes a more regioselective SN2 mechanism. nih.gov However, in some cases, the use of copper iodide has been observed to cause a loss of enantiopurity. nih.gov

Electrochemical methods also offer a pathway to α-cyanation of N-protected cyclic amines. rsc.org These methods can proceed with high diastereoselectivity for substituted pyrrolidines. rsc.org

Directing Groups and Substrate Control:

In cases where functionalization occurs at a different position on a pre-existing pyrrolidine ring, directing groups can be employed to control stereoselectivity. For instance, in the palladium-catalyzed C(sp³)–H arylation of pyrrolidine derivatives, an aminoquinoline (AQ) auxiliary attached at the C3 position directs the functionalization to the C4 position with high cis-stereoselectivity. acs.org The bulky N-Boc protecting group, in conjunction with the bidentate directing group, sterically hinders the C2 position, favoring arylation at C4. acs.org

Solvent and Additive Effects:

The choice of solvent and additives is critical for optimizing stereoselectivity. In the aforementioned palladium-catalyzed C4-arylation, a study of reaction conditions revealed significant solvent effects. acs.org While coordinating solvents like t-amyl-OH led to lower conversion and increased epimerization (loss of stereoselectivity), α,α,α-trifluorotoluene improved the yield and selectivity. acs.org

The table below summarizes the influence of various factors on the stereoselectivity of reactions involving N-Boc-pyrrolidine derivatives, based on findings from the literature.

Interactive Data Table: Factors Affecting Stereoselectivity in N-Boc-Pyrrolidine Functionalization

| Reaction Type | Key Factor | Variation | Substrate | Product | Stereoselectivity Outcome | Reference |

| Asymmetric Deprotonation | Chiral Ligand | (-)-Sparteine | N-Boc-pyrrolidine | (S)-N-Boc-2-lithiopyrrolidine | High Enantioselectivity | researchgate.netrsc.org |

| Asymmetric Deprotonation | Chiral Ligand | (+)-Sparteine | N-Boc-pyrrolidine | (R)-N-Boc-2-lithiopyrrolidine | High Enantioselectivity | researchgate.netrsc.org |

| C(4)-H Arylation | Solvent | t-amyl-OH | N-Boc-3-(AQ)carboxamidopyrrolidine | C4-arylated pyrrolidine | Lowered conversion and increased epimerization | acs.org |

| C(4)-H Arylation | Solvent | α,α,α-Trifluorotoluene | N-Boc-3-(AQ)carboxamidopyrrolidine | C4-arylated pyrrolidine | Improved yield and selectivity | acs.org |

| C(4)-H Arylation | Base | Cs₂CO₃ | N-Boc-3-(AQ)carboxamidopyrrolidine | C4-arylated pyrrolidine | Promoted epimerization to trans-isomer | acs.org |

| C(4)-H Arylation | Base | K₂CO₃ | N-Boc-3-(AQ)carboxamidopyrrolidine | C4-arylated pyrrolidine | High cis-selectivity | acs.org |

| C(4)-H Arylation | Additive | No PivOH | N-Boc-3-(AQ)carboxamidopyrrolidine | C4-arylated pyrrolidine | Drop in yield | acs.org |

| C(4)-H Arylation | Additive | 1.0 equiv PivOH | N-Boc-3-(AQ)carboxamidopyrrolidine | C4-arylated pyrrolidine | 71% yield of cis-isomer | acs.org |

Reactivity and Transformations of the Cyano Group in R -1-boc-2-cyanopyrrolidine

Nucleophilic Additions to the Nitrile Functionality

The carbon-nitrogen triple bond of the cyano group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This characteristic allows for a range of nucleophilic addition reactions, which are fundamental to the elaboration of the (R)-1-Boc-2-cyanopyrrolidine scaffold.

Formation of Imines and Amides

The cyano group can be converted into imines and subsequently to amides, which are crucial functional groups in many biologically active molecules. The reduction of the nitrile can lead to an imine intermediate. masterorganicchemistry.com This imine can then be hydrolyzed to a ketone or further reduced to an amine. The formation of amides from nitriles can also be achieved through hydrolysis under acidic or basic conditions, proceeding through an intermediate amide which can be isolated under controlled conditions. libretexts.org The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is stable under many of these reaction conditions, allowing for selective transformation of the cyano group. organic-chemistry.org

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the electrophilic carbon of the nitrile group. libretexts.org This reaction provides a powerful method for the formation of new carbon-carbon bonds, leading to the synthesis of ketones after hydrolysis of the intermediate imine. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the 2-position of the pyrrolidine ring.

Table 1: Examples of Nucleophilic Additions to Nitriles

| Nucleophile | Reagent Example | Intermediate | Final Product (after hydrolysis) |

| Hydride | Lithium aluminum hydride (LiAlH₄) | Imine anion | Primary amine |

| Organomagnesium | Ethylmagnesium bromide (EtMgBr) | Iminomagnesium halide | Propanone derivative |

| Organolithium | Phenyllithium (PhLi) | Iminolithium salt | Benzophenone derivative |

Reductive Decyanation Reactions

Reductive decyanation is a transformation that involves the removal of the cyano group and its replacement with a hydrogen atom. nih.gov This reaction is synthetically valuable as it allows the cyano group to be used as a temporary activating group or a placeholder in a synthetic sequence before its ultimate removal. nih.gov

Mechanistic Pathways of Decyanation

The reductive decyanation of α-aminonitriles like this compound can proceed through different mechanistic pathways depending on the reagents and conditions employed. nih.gov One common mechanism involves the formation of a radical anion intermediate through a single electron transfer from a reducing agent, such as an alkali metal. nih.gov This intermediate then eliminates a cyanide anion to form a radical, which is subsequently reduced to a carbanion and protonated. nih.gov Another pathway, particularly relevant for α-aminonitriles, involves the formation of an iminium ion intermediate upon loss of the cyanide group, which is then reduced by a hydride donor. nih.gov

Catalytic Decyanation Methods

Modern synthetic chemistry has seen the development of various catalytic methods for reductive decyanation, which often offer milder reaction conditions and greater functional group tolerance. nih.gov Transition metal catalysts, particularly those based on nickel, have been shown to be effective for this transformation. nih.gov For instance, nickel(II) complexes in the presence of a reducing agent can catalyze the reductive decyanation of a range of nitriles. nih.gov Radical-based methods using N-heterocyclic carbene (NHC)-boranes have also emerged as a powerful tool for the reductive decyanation of certain nitriles. nih.gov

Table 2: Selected Methods for Reductive Decyanation

| Method | Reagent/Catalyst | Key Features |

| Dissolving Metal Reduction | Na/NH₃ | Powerful reduction, but can be harsh. nih.gov |

| Hydride Reduction | NaBH₄/BH₃ | Milder conditions, often used for α-aminonitriles. nih.gov |

| Nickel Catalysis | Ni(cod)₂/PCy₃/AlMe₃/H₂ | Tolerates various functional groups. nih.gov |

| Radical Decyanation | NHC-borane | Effective for malononitriles and related compounds. nih.gov |

Hydrolysis and Related Transformations

The cyano group of this compound can be hydrolyzed to a carboxylic acid or an amide under either acidic or basic conditions. libretexts.org This transformation is a cornerstone in the synthesis of various pyrrolidine-based compounds with significant biological activities. The hydrolysis proceeds through the initial formation of an amide, which can be isolated or further hydrolyzed to the corresponding carboxylic acid upon extended reaction times or with stronger acidic or basic conditions. libretexts.org This allows for the synthesis of (R)-1-Boc-pyrrolidine-2-carboxylic acid or (R)-1-Boc-pyrrolidine-2-carboxamide, both of which are valuable chiral building blocks in medicinal chemistry.

For instance, the hydrolysis of the nitrile can be a key step in the synthesis of inhibitors of enzymes like prolyl oligopeptidase. smolecule.com The resulting carboxylic acid or amide can then be coupled with other amino acids or molecular fragments to construct the final target molecule. The Boc protecting group is generally stable to the conditions used for nitrile hydrolysis, but can be readily removed under acidic conditions to liberate the free amine for further functionalization. organic-chemistry.org

Applications of R -1-boc-2-cyanopyrrolidine in Complex Molecule Synthesis

Role as a Chiral Building Block in Natural Product Synthesis

The use of chiral building blocks is fundamental to the total synthesis of complex natural products, allowing for precise control over stereochemistry. Pyrrolidine alkaloids, in particular, are a large class of natural compounds that often require chiral pyrrolidine precursors for their synthesis. nih.govwiley-vch.de

Synthesis of Alkaloids and Related Structures

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. This group includes many compounds with potent physiological and pharmacological activities. The synthesis of complex alkaloids, such as phenanthroindolizidine and lycodine-type alkaloids, often employs chiral pyrrolidine intermediates to construct the core heterocyclic systems. rsc.orgrsc.org For example, enantioselective strategies for synthesizing phenanthroindolizidine alkaloids like 14-hydroxyantofine and antofine have utilized the asymmetric deprotonation of N-Boc-pyrrolidine to establish the crucial C-13a stereocenter. rsc.org Similarly, the total synthesis of various pyrrolizidine alkaloids, such as alexine, relies on chiral precursors to build the characteristic bicyclic core. nih.govkib.ac.cn

However, while the use of chiral pyrrolidine scaffolds is well-established in alkaloid synthesis, specific examples detailing the direct use of (R)-1-Boc-2-cyanopyrrolidine as a starting material or key intermediate are not extensively documented in a review of the scientific literature. Synthetic strategies more commonly feature other derivatives like N-Boc-pyrrolidine or those derived from pyroglutamic acid. nih.govnih.gov

Contributions to Polyketide and Terpenoid Synthesis

Polyketides and terpenoids are two of the largest classes of natural products, known for their structural diversity and significant biological activities, including antibiotic, anticancer, and anti-inflammatory properties. mdpi.comnih.gov The biosynthesis of these compounds involves complex enzymatic pathways, with polyketide synthases (PKSs) and terpene cyclases playing key roles in constructing their carbon skeletons. mdpi.comnih.gov

The chemical synthesis of these large and often complex molecules is a significant challenge in organic chemistry. While laboratory syntheses may involve a wide array of chiral building blocks to construct specific fragments of the target molecule, the scientific literature does not prominently feature this compound as a standard precursor in the synthesis of polyketides or terpenoids. The synthetic strategies for these natural products typically rely on different sets of chiral synthons derived from carbohydrates, amino acids, or other readily available chiral pool materials.

Applications in Pharmaceutical and Medicinal Chemistry

The cyanopyrrolidine scaffold is a key pharmacophore in a variety of enzyme inhibitors. The specific stereochemistry of the pyrrolidine ring is often crucial for potent and selective biological activity.

Intermediate in Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Synthesis

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a critical role in glucose metabolism, making it a key target for the treatment of type 2 diabetes. Cyanopyrrolidines are among the most prominent and well-researched classes of DPP-IV inhibitors. nih.govontosight.ai These compounds act as peptidomimetics, mimicking the natural substrate of the enzyme. The nitrile group of the cyanopyrrolidine moiety can form a reversible covalent bond with the catalytic serine residue in the active site of DPP-IV.

Several approved drugs and clinical candidates for DPP-IV inhibition feature a cyanopyrrolidine core. A notable example is Vildagliptin, which incorporates the (S)-cyanopyrrolidine scaffold. The synthesis of Vildagliptin and other related inhibitors often starts from L-proline, leading to the (S)-enantiomer of the cyanopyrrolidine intermediate. While the (S)-isomer is predominantly used for major DPP-IV inhibitors, the exploration of both enantiomers is a common practice in structure-activity relationship (SAR) studies to optimize potency and selectivity. The (R)-cyanopyrrolidine scaffold, while less common in final drug candidates, remains a critical component for these comparative studies.

| Compound Class | Target Enzyme | Relevance of Cyanopyrrolidine Scaffold | Key Example (Isomer) |

| N-substituted-glycyl-2-cyanopyrrolidines | DPP-IV | The cyanopyrrolidine moiety is a key structural feature for enzyme inhibition. | Vildagliptin ((S)-isomer) |

| Pyrrolidine-based peptidomimetics | DPP-IV | The chiral pyrrolidine ring provides a rigid scaffold for orienting substituents to interact with the enzyme's active site. | Saxagliptin ((S)-isomer) |

Precursor for Cathepsin Inhibitors

Cathepsins are a family of proteases, primarily lysosomal cysteine proteases, that are involved in various physiological and pathological processes, including bone resorption, inflammation, and cancer. semanticscholar.orgfishersci.at As such, they are important therapeutic targets. Peptidic 1-cyanopyrrolidines have been identified as a class of potent and selective inhibitors of several cathepsin enzymes, including cathepsins K, L, S, and B.

In the development of these inhibitors, small peptidic substituents are attached to the 1-cyanopyrrolidine scaffold. Structure-activity relationship studies have revealed that the stereochemistry of the pyrrolidine ring is a critical determinant of potency and selectivity. Research has shown that inhibitors based on a 1-cyano-D-proline scaffold, which possesses the (R)-configuration at the 2-position of the pyrrolidine ring, are remarkably potent inhibitors of Cathepsin L. This highlights a significant application for this compound as a precursor for this specific class of highly potent and selective enzyme inhibitors.

| Cathepsin Inhibitor Scaffold | Target Cathepsin | Potency (Ki) | Reference |

| Z-Phe-Gly-NHO-D-Pro-CN | Cathepsin L | 0.094 nM | rsc.org |

| Z-Phe-Gly-NHO-D-Pro-CN | Cathepsin K | 4.3 nM | rsc.org |

| Z-Phe-Gly-NHO-D-Pro-CN | Cathepsin S | 7.2 nM | rsc.org |

| Z-Phe-Gly-NHO-D-Pro-CN | Cathepsin B | >1000 nM | rsc.org |

Data represents the inhibitory constants (Ki) for a representative compound built on the 1-cyano-D-proline scaffold.

Role in the Development of Other Biologically Active Compounds

Beyond its role in DPP-IV and cathepsin inhibitors, the this compound scaffold is a versatile building block for other biologically active molecules. ontosight.ai For instance, the related (S)-enantiomer is used in the synthesis of prolyl oligopeptidase (POP) inhibitors, which are being investigated for the treatment of neurodegenerative diseases.

Furthermore, the broader class of cyanopyrrole and pyrrolidinone derivatives has been explored for various therapeutic applications. For example, certain 2-cyanopyrrole derivatives have been synthesized and evaluated as potential inhibitors of tyrosinase, an enzyme involved in melanin production. kib.ac.cn Additionally, synthetic efforts have produced 5-oxopyrrolidine derivatives that exhibit promising anticancer and antimicrobial activities. mdpi.com These examples underscore the chemical versatility of the pyrrolidine core and the cyano group, suggesting that this compound holds potential as a starting material for the discovery of new bioactive compounds in diverse therapeutic areas.

Influence of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological function. In medicinal chemistry, it is common for one enantiomer of a chiral drug to exhibit the desired therapeutic activity while the other is inactive or may even cause adverse effects. The chirality of this compound, specifically the (R) configuration at the C2 position, is pivotal as this specific stereochemistry profoundly influences a molecule's interaction with chiral biological targets such as enzymes and receptors. cymitquimica.com

While this compound serves as a crucial intermediate for a variety of compounds cymitquimica.comlookchem.com, its enantiomer, (S)-1-Boc-2-cyanopyrrolidine, has been specifically investigated for its role in developing potent enzyme inhibitors. Research has shown that derivatives of the (S)-enantiomer are effective inhibitors of dipeptidyl peptidase-4 (DPP-4) and prolyl oligopeptidase (POP). smolecule.comfishersci.atnih.gov DPP-4 inhibitors are a class of oral antidiabetic drugs, and POP inhibitors are being studied for potential therapeutic applications in treating neurodegenerative diseases. smolecule.com The starkly different applications of the two enantiomers underscore the principle that stereochemistry is fundamental to biological activity. The specific spatial orientation of the cyano and Boc-protected amine groups determines the binding affinity and efficacy at the active sites of these enzymes. researchgate.net

| Enantiomer | Known Biological Target / Application | Reference |

|---|---|---|

| (S)-1-Boc-2-cyanopyrrolidine | Precursor for Dipeptidyl Peptidase-4 (DPP-4) inhibitors (antidiabetic agents). | smolecule.comontosight.ai |

| (S)-1-Boc-2-cyanopyrrolidine | Precursor for Prolyl Oligopeptidase (POP) inhibitors (potential neurodegenerative disease therapeutics). | smolecule.comfishersci.at |

| This compound | Chiral building block for synthesizing various biologically active molecules and pharmaceuticals. | cymitquimica.comlookchem.com |

Use in Asymmetric Organocatalysis

Asymmetric organocatalysis, a field that utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively, has become a third pillar of asymmetric synthesis alongside biocatalysis and metal catalysis. beilstein-journals.org Chiral pyrrolidine derivatives are among the most successful and widely used classes of organocatalysts, capable of promoting a vast array of chemical transformations. nih.gov

Development of Pyrrolidine-Based Organocatalysts

This compound is a valuable starting material for the synthesis of sophisticated pyrrolidine-based organocatalysts. nih.gov The synthetic utility of this compound lies in the strategic modification of its functional groups. The tert-butoxycarbonyl (Boc) group serves as a reliable protecting group for the pyrrolidine nitrogen, allowing for selective chemical transformations at other parts of the molecule. cymitquimica.com The cyano group is a versatile functional handle that can be converted into other key catalytic moieties. For example, the nitrile can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, yielding an aminomethyl group. This transformation leads to a chiral 1,2-diamine derivative, a privileged structural motif in many bifunctional organocatalysts.

New generations of pyrrolidine-based organocatalysts are continually being developed from chiral precursors to enhance their efficacy and expand their applications in asymmetric synthesis. beilstein-journals.orgcore.ac.uk

| Reaction Type | Reagents | Resulting Functional Group | Catalyst Type Application | Reference |

|---|---|---|---|---|

| Reduction | H₂, Pd/C or LiAlH₄ | Primary Amine (-CH₂NH₂) | Forms chiral diamines for enamine/iminium catalysis. | |

| Hydrolysis | Acid (e.g., 6M HCl) or Base | Carboxylic Acid (-COOH) | Acts as a Brønsted acid or hydrogen-bond donor site. |

Catalytic Applications in Enantioselective Reactions

Organocatalysts derived from the chiral pyrrolidine scaffold have demonstrated remarkable efficiency and stereocontrol in a multitude of enantioselective reactions. nih.gov These catalysts typically operate through the formation of transient nucleophilic enamines or electrophilic iminium ions with carbonyl substrates. unibo.it This mode of activation enables a wide range of important carbon-carbon and carbon-heteroatom bond-forming reactions.

Prominent examples of reactions catalyzed by pyrrolidine-based organocatalysts include Michael additions, aldol reactions, and Mannich reactions. nih.govd-nb.info For instance, new pyrrolidine-based organocatalysts have been synthesized and proven effective in the Michael addition of aldehydes to nitroolefins, achieving high yields and enantioselectivities. beilstein-journals.orgcore.ac.uk These reactions provide access to valuable chiral building blocks that are precursors to many pharmaceuticals and natural products.

| Reaction Type | Substrates | Catalyst Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Michael Addition | Aldehydes and Nitroolefins | Pyrrolidine-based with a bulky C2 substituent | Up to 85% ee | beilstein-journals.orgcore.ac.uk |

| Michael Addition | Isovaleraldehyde and β-nitrostyrene | Self-assembled tripeptide with proline moiety | Enhanced conversion rates observed | d-nb.info |

| Aldol Reaction | Ketones and Aldehydes | Prolinamides | Good performance reported | nih.gov |

Contribution to Material Science and Chiral Ligand Synthesis

The utility of this compound extends beyond catalysis and medicinal chemistry into the realms of material science and coordination chemistry.

Material Science

The unique structural and electronic properties of chiral pyrrolidine derivatives make them intriguing candidates for the development of advanced materials. While direct applications of this compound in material science are not extensively documented, research on structurally similar compounds provides insight into its potential. For example, derivatives like (2R,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine have been identified for their potential use in electronic applications, specifically in the development of organic light-emitting diodes (OLEDs). The defined stereochemistry and the presence of polar functional groups can influence intermolecular interactions, leading to desirable properties such as high efficiency and stability in electronic materials.

Chiral Ligand Synthesis

This compound is an excellent chiral building block for the synthesis of ligands for asymmetric metal catalysis. jigspharma.com Chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the formation of one enantiomer of the product in excess. The pyrrolidine scaffold is a common feature in many successful chiral ligands used in a variety of metal-catalyzed processes, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. An advanced application is in catalytic dynamic resolutions (CDR), where a chiral ligand resolves a racemic mixture of a reactive intermediate, allowing for the synthesis of highly enantioenriched products. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。